Physicochemical Property Differentiation: LogP and PSA vs. Unsubstituted Parent Scaffold
The target compound (C₁₁H₁₁ClO₂, MW 210.66) exhibits a computed LogP of 2.70 and a topological polar surface area (TPSA) of 26.30 Ų . In contrast, the unsubstituted parent scaffold 2,3-dihydrobenzofuran-6-carbaldehyde (C₉H₈O₂, MW 148.16) has a computed LogP of approximately 1.4 and TPSA of 26.30 Ų . The ~1.3 LogP unit increase driven by the 7-chloro and 4,5-dimethyl substituents translates to approximately 20-fold higher calculated lipophilicity, which can significantly influence membrane permeability and pharmacokinetic behavior of downstream derivatives [1].
| Evidence Dimension | Computed LogP (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | LogP = 2.70; TPSA = 26.30 Ų; MW = 210.66 g/mol |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-6-carbaldehyde: LogP ~1.4; TPSA = 26.30 Ų; MW = 148.16 g/mol |
| Quantified Difference | ΔLogP ≈ +1.3 (~20-fold higher lipophilicity); ΔMW = +62.5 g/mol |
| Conditions | Computed values from Chemsrc database (target) and PubChem (comparator) |
Why This Matters
Higher lipophilicity of the target compound makes it a superior starting material for CNS-penetrant or membrane-targeted drug discovery programs where baseline scaffold LogP is a critical selection criterion.
- [1] Farhat J, et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023;24(12):10399. SAR demonstrates that halogen substitution enhances biological potency in dihydrobenzofuran series. View Source
